PDD 00017273
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
- PDD00017273は、ポリ(ADP-リボース)グリコヒドロラーゼ(PARG)の強力な阻害剤です。その化学構造を以下に示します。!PDD00017273 Chemical Structure
- PARGは、ADP-リボースポリマーの加水分解に関与する酵素です。PDD00017273はPARGを選択的に標的とするため、研究および潜在的な治療用途において貴重な化合物です。
科学的研究の応用
- PDD00017273 has been studied in various contexts:
Cancer Research: It shows promise as a radiosensitizer, particularly in epithelial ovarian cancer research.
DNA Repair Mechanisms: By inhibiting PARG, it affects single-strand DNA break repair pathways.
Other Fields: Further research is needed to explore its applications in chemistry, biology, and medicine.
作用機序
- PDD00017273は、PARGを阻害することで効果を発揮します。この阻害はADP-リボース代謝に影響を与え、DNA修復およびストレスに対する細胞応答に影響を与えます。
- 分子標的:ADP-リボース加水分解に関与するPARG酵素。
- 経路:PDD00017273は、DNA損傷修復経路に影響を与えると考えられます。
類似の化合物との比較
- PDD00017273の独自性は、PARGを選択的に阻害することです。
- 類似の化合物:直接的なアナログは言及されていませんが、ADP-HPDやPDD00017272などの他のPARG阻害剤が存在します。
生化学分析
Biochemical Properties
PDD 00017273 plays a significant role in biochemical reactions, particularly those involving PARG . PARG is an enzyme that regulates intracellular poly (ADP-ribose) (PAR) levels . This compound inhibits PARG with an IC50 of 26 nM and a KD of 1.45 nM . This inhibition leads to an increase in PAR levels, which can influence various cellular processes .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes . It influences cell function by maintaining PAR chains and inducing DNA double-stranded breaks in cells following DNA damage . This can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with PARG . By inhibiting PARG, this compound prevents the degradation of PAR polymers in cells . This leads to the maintenance of PAR chains and the induction of DNA damage, requiring homologous recombination for repair .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models
Metabolic Pathways
This compound is involved in the metabolic pathway of PAR . By inhibiting PARG, it affects the metabolism of PAR within cells
準備方法
- 合成経路:PDD00017273の合成経路には、特定の化学反応が含まれます。残念ながら、詳細な合成経路は文献では容易に入手できません。
- 工業生産:PDD00017273の大規模な工業生産方法に関する情報は、研究志向であるため限られています。
化学反応の分析
- PDD00017273は、さまざまな化学反応を受けます。
加水分解: PARG阻害には、ADP-リボースポリマーの加水分解を阻害することが含まれます。
その他の反応:
- 一般的な試薬と条件:これらはPDD00017273では明示的に報告されていません。
- 主要な生成物:PARG阻害の主な生成物は、ADP-リボースの分解の防止です。
科学研究の用途
- PDD00017273は、さまざまなコンテキストで研究されています。
がん研究: 放射線増感剤として有望であり、特に上皮性卵巣がんの研究で注目されています。
DNA修復機構: PARGを阻害することで、一本鎖DNA切断修復経路に影響を与えます。
その他の分野: 化学、生物学、医学における用途をさらに研究する必要があります。
類似化合物との比較
- PDD00017273’s uniqueness lies in its selective PARG inhibition.
- Similar Compounds: While no direct analogs are mentioned, other PARG inhibitors exist, such as ADP-HPD and PDD00017272.
生物活性
The compound 1-[(2,5-dimethylpyrazol-3-yl)methyl]-N-(1-methylcyclopropyl)-3-[(2-methyl-1,3-thiazol-5-yl)methyl]-2,4-dioxoquinazoline-6-sulfonamide (hereafter referred to as Compound A ) is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of Compound A, focusing on its mechanisms of action, cytotoxicity, and therapeutic potential.
Chemical Structure
Compound A is characterized by a complex structure that includes:
- Pyrazole ring : Known for its diverse biological activities.
- Thiazole moiety : Often associated with antimicrobial and anticancer properties.
- Dioxoquinazoline : A scaffold recognized for its pharmacological significance.
Anticancer Activity
Recent studies have highlighted the cytotoxic effects of Compound A against various cancer cell lines. For instance:
- Cytotoxicity Assays : Compound A exhibited significant cytotoxicity in vitro with IC50 values ranging from 5.00 µM to 29.85 µM across different cancer cell lines, including SH-SY5Y and C6 glioma cells. Notably, it demonstrated a lower IC50 compared to standard chemotherapeutics like 5-fluorouracil (5-FU), suggesting enhanced efficacy in inducing apoptosis in cancer cells .
The mechanism underlying the anticancer activity of Compound A appears to involve:
- Induction of Apoptosis : Flow cytometry analysis revealed that Compound A triggers apoptosis in cancer cells, with a significant proportion undergoing late-stage apoptosis.
- Cell Cycle Arrest : The compound was shown to inhibit cell cycle progression, particularly at the G0/G1 phase, indicating its potential to halt tumor growth by preventing cell division .
Comparative Biological Activity
Compound | IC50 (µM) | Cell Line | Mechanism of Action |
---|---|---|---|
Compound A | 5.13 | C6 | Apoptosis induction |
5-Fluorouracil | 8.34 | C6 | Antimetabolite |
Compound B (similar structure) | 24.31 | SH-SY5Y | Cell cycle arrest |
Case Studies
Several case studies have been conducted to evaluate the biological efficacy of Compound A:
- Study on Glioma Cells : In a controlled study, Compound A demonstrated a significant reduction in cell viability in C6 glioma cells compared to untreated controls.
- Flow Cytometry Analysis : This study confirmed that approximately 79% of treated cells underwent apoptosis, highlighting the compound's potential as a therapeutic agent against gliomas .
Pharmacological Potential
The unique structural features of Compound A position it as a promising candidate for further development in cancer therapy. Its dual mechanism of inducing apoptosis while arresting the cell cycle presents a multifaceted approach to combatting tumor growth.
特性
IUPAC Name |
1-[(2,5-dimethylpyrazol-3-yl)methyl]-N-(1-methylcyclopropyl)-3-[(2-methyl-1,3-thiazol-5-yl)methyl]-2,4-dioxoquinazoline-6-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N6O4S2/c1-14-9-16(27(4)25-14)12-28-20-6-5-18(35(32,33)26-23(3)7-8-23)10-19(20)21(30)29(22(28)31)13-17-11-24-15(2)34-17/h5-6,9-11,26H,7-8,12-13H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFWUBRBMMNTBRZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)CN2C3=C(C=C(C=C3)S(=O)(=O)NC4(CC4)C)C(=O)N(C2=O)CC5=CN=C(S5)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N6O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is PDD00017273 and what is its mechanism of action?
A1: Poly(ADP-ribose) glycohydrolase (PARG) is an enzyme responsible for removing poly(ADP-ribose) (PAR) chains from proteins. This process is crucial for regulating the DNA damage response. PDD00017273 is a potent and selective PARG inhibitor [, ]. By inhibiting PARG, PDD00017273 prevents the removal of PAR chains, leading to the accumulation of PARylated proteins on chromatin [, ]. This accumulation disrupts DNA repair processes and can trigger cell death, particularly in cancer cells [].
Q2: What evidence suggests that PDD00017273 effectively inhibits PARG in cells?
A2: Researchers have observed increased levels of cellular PARylation upon treating cells with PDD00017273, particularly in the presence of DNA damage induced by agents like hydrogen peroxide (H2O2) []. This accumulation of PARylation indicates that PDD00017273 effectively engages its target, PARG, within the cellular environment [].
Q3: How does PDD00017273's activity compare to PARP inhibitors?
A3: Unlike PARP inhibitors which often show selectivity towards cells with homologous recombination (HR) deficiency, PDD00017273 has demonstrated single-agent activity against a broader range of cancer cell lines, including glioblastoma [] and ovarian cancer cells []. This difference in activity profiles suggests a distinct mechanism of action and potentially a wider therapeutic window for PARG inhibitors compared to PARP inhibitors.
Q4: What are the potential synergistic effects of combining PDD00017273 with other anticancer agents?
A4: Studies have shown that PDD00017273 can synergize with other DNA damage response (DDR) inhibitors, such as CHK1 inhibitors [], USP1 inhibitors, and ATR inhibitors []. This synergistic effect is likely due to the combined disruption of multiple DNA repair pathways, leading to enhanced cell death in cancer cells.
Q5: What are the challenges in developing PDD00017273 as a therapeutic agent?
A5: One challenge in developing PDD00017273 is understanding and overcoming resistance mechanisms. Studies have identified cell lines resistant to PDD00017273 and are actively investigating the underlying mechanisms []. Identifying biomarkers for sensitivity and resistance will be crucial for guiding patient selection in future clinical trials.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。